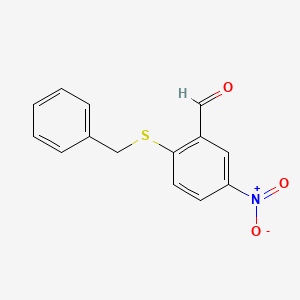

2-(Benzylthio)-5-nitrobenzaldehyde

Description

2-(Benzylthio)-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position and a nitro (-NO₂) group at the 5-position of the aromatic ring. This article compares these analogs to infer trends in physicochemical behavior, synthetic challenges, and functional group interactions.

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMUQNZNYZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627986 | |

| Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-43-0 | |

| Record name | 5-Nitro-2-[(phenylmethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-nitrobenzaldehyde typically involves the reaction of 5-nitro-2-chlorobenzaldehyde with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-nitro-2-chlorobenzaldehyde+benzyl mercaptanK2CO3,DMFthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 2-(Benzylthio)-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

2-(Benzylthio)-5-nitrobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antifungal and anticancer properties.

Material Science: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Benzylthio)-5-nitrobenzaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The benzylthio group may also contribute to the compound’s overall reactivity and interaction with biological targets.

Comparaison Avec Des Composés Similaires

Structural Differences :

Reactivity :

- The electron-donating methyl group in 2-methyl-5-nitrobenzaldehyde slightly deactivates the aromatic ring compared to the electron-withdrawing benzylthio group, which may enhance electrophilic substitution at the para position relative to the nitro group.

Comparison with Benzimidazole Derivatives

Functional Group Impact :

- describes benzimidazole derivatives (e.g., 5b–5f) with nitro and thioether substituents. While these are heterocyclic systems, their nitro-thioether motifs provide insights: Melting Points: Nitro-containing derivatives (e.g., 5d: 247–248°C, 5e: 180–181°C) exhibit higher melting points than non-nitro analogs, suggesting stronger intermolecular interactions (e.g., dipole-dipole) . Synthetic Yields: The presence of nitro groups may reduce reaction yields (e.g., 5e: 53% vs. 5c: 78%) due to steric and electronic effects during nucleophilic substitution .

Table 1: Key Properties of Benzimidazole Derivatives ()

| Compound | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5b | -H, -H | 61 | 265–266 |

| 5d | 5-NO₂, -H | 71 | 247–248 |

| 5e | 5-NO₂, 5-NO₂ | 53 | 180–181 |

Relevance to Target Compound :

- The nitro group’s meta-directing nature in this compound may similarly influence regioselectivity in further functionalization.

Comparison with 2-Nitro-5-mercaptobenzoic Acid

Functional Group Differences :

Acidity and Solubility :

- The carboxylic acid group in 2-nitro-5-mercaptobenzoic acid increases water solubility (via ionization) compared to the aldehyde group in the target compound, which is less polar.

Activité Biologique

2-(Benzylthio)-5-nitrobenzaldehyde (CAS No. 175278-43-0) is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N1O3S1, with a molecular weight of approximately 273.30 g/mol. The compound features a benzylthio group and a nitro group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. The mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation.

- Receptor Modulation : It could bind to receptors involved in cell signaling pathways, altering cellular responses that promote tumor growth.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |

The results indicate that this compound can effectively inhibit cancer cell growth through multiple mechanisms.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity against various pathogens, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial activity against Salmonella typhi and other bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Salmonella typhi | 6.25 | 17 |

| Escherichia coli | 12.5 | 15 |

| Staphylococcus aureus | 25 | 10 |

The minimum inhibitory concentration (MIC) values demonstrate that the compound is effective against these bacterial strains, comparable to standard antibiotics.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been evaluated using in silico methods. The findings suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : High oral bioavailability predicted by Lipinski's Rule of Five.

- Distribution : Good tissue permeability.

- Metabolism : Likely metabolized by liver enzymes.

- Excretion : Predominantly renal elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.